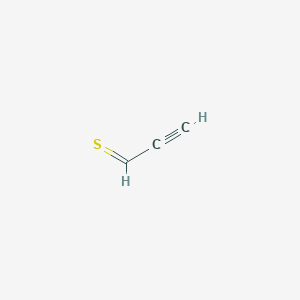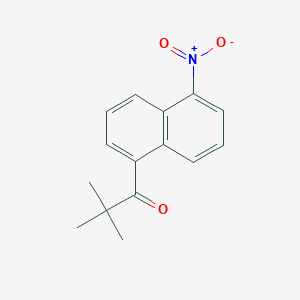![molecular formula C11H29O4PSi3 B14404668 Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate CAS No. 84838-65-3](/img/structure/B14404668.png)
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves the reaction of trimethylsilyl chloride with appropriate phosphonate precursors under controlled conditions. The reaction typically requires a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can yield different phosphonate derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving phosphonate substrates.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the phosphonate moiety to interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or alter molecular pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl) phosphite: Similar in structure but contains a phosphite group instead of a phosphonate.
Ethylene, 1,1-bis(trimethylsilyl): Contains trimethylsilyl groups but lacks the phosphonate moiety.
Uniqueness
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is unique due to its combination of trimethylsilyl and phosphonate groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and phosphonate functionality .
Properties
CAS No. |
84838-65-3 |
|---|---|
Molecular Formula |
C11H29O4PSi3 |
Molecular Weight |
340.57 g/mol |
IUPAC Name |
trimethyl-[trimethylsilyloxy(1-trimethylsilyloxyethenyl)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H29O4PSi3/c1-11(13-17(2,3)4)16(12,14-18(5,6)7)15-19(8,9)10/h1H2,2-10H3 |
InChI Key |
PNUBVHJPOLBZKV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



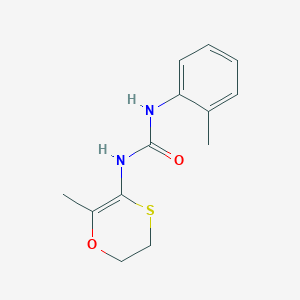
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
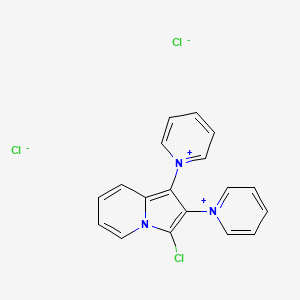
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)

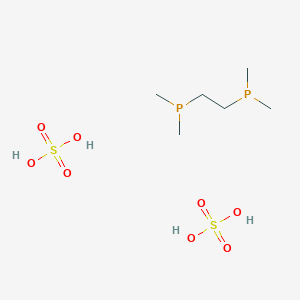
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
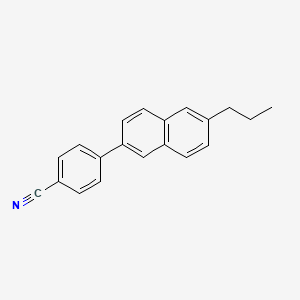
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
